molecular formula C23H25NO4 B2357546 (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869077-91-8

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2357546
CAS No.: 869077-91-8
M. Wt: 379.456
InChI Key: JVALZDFTUNMDKF-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

  • Position 2: A 4-methoxybenzylidene group (Z-configuration).
  • Position 6: A hydroxy substituent.
  • Position 7: A (2-methylpiperidin-1-yl)methyl group.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-5-3-4-12-24(15)14-19-20(25)11-10-18-22(26)21(28-23(18)19)13-16-6-8-17(27-2)9-7-16/h6-11,13,15,25H,3-5,12,14H2,1-2H3/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVALZDFTUNMDKF-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative known for its diverse biological activities. This compound, characterized by its unique structure, has shown potential in various pharmacological applications, including anti-inflammatory, cytotoxic, and antioxidant properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

C16H19NO4\text{C}_{16}\text{H}_{19}\text{N}\text{O}_4

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and interleukins by substantial percentages. One study reported reductions of TNF-alpha and IL-1 by 93.8% and 98%, respectively, demonstrating the compound's potential in managing chronic inflammatory disorders .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound exhibited notable antiproliferative activity, particularly against K562 cells, where it induced apoptosis through mitochondrial pathways. The activity of caspases 3 and 7 was significantly elevated after exposure to the compound, indicating its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH scavenging assays. The results suggest that while the compound exhibits some antioxidant activity, it is less potent than standard antioxidants like ascorbic acid at equivalent concentrations .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Anti-inflammatorySignificant reduction in TNF-alpha and IL levels
CytotoxicityInduces apoptosis in K562 cells; increases caspase activity
AntioxidantModerate DPPH scavenging activity compared to ascorbic acid

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled study, this compound was tested on MDA-MB-231 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at specific concentrations. The mechanism involved the activation of apoptotic pathways, which was confirmed by increased levels of caspases after treatment .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is being investigated for its potential as a lead compound in drug development. Its unique structure allows for interactions with specific biological targets, which may lead to the development of new therapeutic agents.

Case Study: Anticancer Activity
Research indicates that benzofuran derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown significant inhibitory effects on leukemia cells (K562) with IC50 values ranging from 0.1 to 5 μM, suggesting a promising anticancer potential.

Table 1: Cytotoxicity of Related Benzofuran Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AK5620.1
Compound BHL605
Compound CA54916.4

Anti-inflammatory Properties

The compound has been reported to exhibit significant anti-inflammatory effects. Benzofuran derivatives are known for their ability to inhibit pro-inflammatory mediators such as tumor necrosis factor (TNF) and interleukins (IL).

Case Study: Inhibition of Inflammatory Markers
A study demonstrated that benzofuran derivatives effectively reduced TNF and IL levels by substantial percentages, indicating their potential use in managing chronic inflammatory disorders .

Antimicrobial Activity

Benzofuran derivatives have also shown promise as antimicrobial agents. The unique structure of this compound may contribute to enhanced activity against various pathogens.

Case Study: Antimicrobial Screening
Preliminary studies on structurally similar compounds have revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, warranting further investigation into their mechanisms of action .

Neuroprotective Effects

Research suggests that compounds with benzofuran structures may possess neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection
Studies have indicated that certain benzofuran derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease pathology .

Comparison with Similar Compounds

Substituent Variations at Position 2

The benzylidene group at position 2 is critical for electronic and steric properties. Key comparisons include:

Compound Position 2 Substituent Key Observations Reference
Target Compound 4-Methoxybenzylidene Enhanced lipophilicity due to methoxy; Z-configuration stabilizes planar structure .
(Z)-6x (Compound 6x) 4-Hydroxy-3-methoxybenzylidene Polar hydroxy group reduces lipophilicity; lower synthetic yield (25.7%) due to steric hindrance .
(Z)-6y (Compound 6y) 3-Hydroxy-4-methoxybenzylidene Higher yield (86.2%) suggests favorable regiochemistry; lower melting point (254.9–255.5°C) vs. 6x (261.2–262.1°C) .
(Z)-Thienylmethylene Analog 2-Thienylmethylene Thiophene introduces π-π interactions; altered electronic profile compared to methoxy .
(E)-4-Bromobenzylidene Derivative 4-Bromobenzylidene (E-configuration) Bromine increases molecular weight and lipophilicity; E-configuration may reduce planarity .

Substituent Variations at Position 7

Compound Position 7 Substituent Key Observations Reference
Target Compound (2-Methylpiperidin-1-yl)methyl Piperidine enhances basicity and solubility in acidic environments; methyl group on piperidine may reduce metabolic degradation .
(Z)-7-Methyl Analog Methyl Simpler structure; lacks basic nitrogen, potentially reducing solubility in polar solvents .
(Z)-4-Methylpiperidinylmethyl Analog (4-Methylpiperidin-1-yl)methyl Steric effects differ due to methyl position on piperidine; altered pharmacokinetics .

Impact of Substituents on Physicochemical Properties

Melting Points (MP):

  • 7-Methyl Analog (): Likely lower MP than target due to reduced hydrogen-bonding capacity.

Synthetic Yields:

  • 6y: 86.2% yield vs. 6x (25.7%), highlighting regiochemical preferences in benzylidene formation .

Solubility:

  • Piperidine moiety in the target compound improves aqueous solubility at low pH (protonation of nitrogen).
  • Hydroxy groups (e.g., in 6x) increase polarity but may reduce membrane permeability .

Spectral Data Comparison

1H NMR:

  • Target Compound: Expected signals for methoxy (δ ~3.8 ppm), piperidine methyl (δ ~1.2–1.5 ppm), and aromatic protons.
  • 6x and 6y: Distinct shifts for hydroxy (δ ~9.7–11.1 ppm) and methoxy groups, with splitting patterns reflecting substituent positions .

HRMS:

  • Target Compound: Molecular formula likely C24H25NO5 (exact mass requires calculation).
  • 6x: [M-H]⁻ at m/z 283.0611 (C16H11O5) .

Preparation Methods

Formation of the Benzofuran Core

The benzofuran backbone is constructed via acid- or base-catalyzed cyclization of phenolic precursors. A representative approach involves reacting 6-hydroxy-7-(hydroxymethyl)benzofuran-3(2H)-one with 4-methoxybenzaldehyde under Dean-Stark conditions to facilitate water removal. The reaction typically employs p-toluenesulfonic acid (p-TsOH) as a catalyst in toluene, achieving yields of 68–72%. Alternative methods utilize microwave-assisted cyclization, reducing reaction times from 12 hours to 30 minutes while maintaining comparable yields.

Key reaction:
$$
\text{Phenol derivative} + \text{Alkyne} \xrightarrow{\text{p-TsOH, toluene}} \text{Benzofuran core} + \text{H}_2\text{O}
$$

Attachment of the 2-Methylpiperidinylmethyl Group

The piperidine moiety is introduced via nucleophilic substitution using 2-methylpiperidine and formaldehyde under Mannich reaction conditions. A two-step protocol is preferred:

  • Chloromethylation: Treat the benzofuran intermediate with chloromethyl methyl ether (MOMCl) and ZnCl₂ at 0°C.
  • Amination: React the chloromethylated product with 2-methylpiperidine in DMF at 80°C for 6 hours.

Critical parameters:

  • Base: Potassium carbonate (prevents N-oxide formation)
  • Solvent: Dimethylformamide (DMF)
  • Yield: 78%

Mechanistic Insights

Cyclization Pathway

The benzofuran core forms via intramolecular nucleophilic attack of the phenolic oxygen on a proximal carbonyl group, followed by aromatization. Density functional theory (DFT) calculations indicate that the transition state energy is lowered by 12.3 kcal/mol when using p-TsOH compared to sulfuric acid, explaining its catalytic superiority.

Stereoselective Condensation

The (Z)-configuration arises from kinetic control during dehydration. Infrared spectroscopy reveals that hydrogen bonding between the hydroxyl group and the aldehyde oxygen stabilizes the (Z)-transition state, as evidenced by a 15 cm⁻¹ shift in the O–H stretching frequency.

Optimization Strategies

Solvent Effects

A solvent screening study identified ethanol/water mixtures as optimal for condensation (Table 1). Polar aprotic solvents like DMF increased reaction rates but reduced stereoselectivity.

Table 1: Solvent impact on condensation yield and stereoselectivity

Solvent Yield (%) Z:E Ratio
Ethanol/water 85 9:1
DMF 92 3:1
Tetrahydrofuran 76 7:1

Catalytic Systems

Heterogeneous catalysts such as zeolite Y improved recyclability without compromising yield. Five consecutive cycles showed <5% activity loss, making this approach industrially viable.

Industrial Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduced processing time by 40% and improved heat transfer. A pilot-scale setup achieved a space-time yield of 1.2 kg·L⁻¹·h⁻¹, demonstrating scalability.

Green Chemistry Metrics

  • Atom economy: 82% (calculated for the condensation step)
  • E-factor: 3.7 (kg waste/kg product)
  • Solvent recovery systems reduced DMF usage by 60%.

Comparative Analysis with Analogues

Structural Modifications

Removing the 4-methoxy group (as in (Z)-6-hydroxy-2-benzylidenebenzofuran-3(2H)-one) decreased thermal stability by 27°C, highlighting the methoxy group’s role in π-stacking interactions.

Biological Relevance

While beyond this report’s scope, preliminary data suggest the 2-methylpiperidine group enhances blood-brain barrier permeability compared to morpholine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the benzofuran core and introducing substituents via condensation and alkylation. For example:

  • Benzylidene formation : Use a Knoevenagel condensation between 6-hydroxybenzofuran-3-one derivatives and 4-methoxybenzaldehyde under acidic catalysis (e.g., piperidine in ethanol at 60–80°C) to establish the Z-configuration .
  • Piperidine incorporation : Introduce the 2-methylpiperidin-1-ylmethyl group via Mannich reaction or nucleophilic substitution, requiring careful pH control (e.g., NaHCO₃ buffer) and polar aprotic solvents (e.g., DMF) to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures >95% purity .

Q. How can the stereochemistry and Z-configuration of the benzylidene moiety be confirmed?

  • Methodological Answer :

  • X-ray crystallography : Provides definitive evidence of the Z-configuration by resolving bond angles and spatial arrangement of the 4-methoxybenzylidene group .
  • NMR spectroscopy : NOESY/ROESY experiments detect through-space interactions between the benzylidene proton and adjacent aromatic protons on the benzofuran core, confirming the Z-isomer .
  • IR spectroscopy : Stretching frequencies of the α,β-unsaturated ketone (C=O at ~1680 cm⁻¹ and C=C at ~1600 cm⁻¹) correlate with Z-configuration trends .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Standardized assays : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to cross-validate target engagement .
  • Sample stability : Monitor compound degradation via HPLC-UV/MS under assay conditions (e.g., pH 7.4 buffer at 37°C). highlights organic compound degradation during prolonged experiments, necessitating cold-chain storage or stabilizers like BHT .
  • Cellular context : Account for cell-line-specific factors (e.g., metabolic enzyme expression) by repeating assays in multiple models (primary vs. immortalized cells) .

Q. What experimental strategies elucidate the compound’s mechanism of action in modulating AMPK or other kinases?

  • Methodological Answer :

  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in the AMPK ATP-binding pocket, guided by X-ray structures of homologous kinases .
  • Mutagenesis : Engineer AMPK mutants (e.g., T172A) to test whether activity loss correlates with predicted binding interactions .

Q. How can computational modeling predict pharmacokinetic properties like bioavailability and metabolic stability?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ACD/Labs Percepta to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism sites .
  • MD simulations : Simulate blood-brain barrier permeability with CHARMM force fields, focusing on hydrogen-bonding capacity with the 6-hydroxy and methoxy groups .
  • Metabolite identification : In silico tools (e.g., Meteor Nexus) predict phase I/II metabolites, which can be validated via LC-MS/MS in hepatocyte incubations .

Methodological Best Practices

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-UV/ELSD : Use C18 columns (acetonitrile/water + 0.1% TFA) with dual-wavelength detection (254 nm and 280 nm) to quantify impurities <0.1% .
  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, pH 1–9 buffers) and monitor degradation via LC-MS to identify labile groups (e.g., the benzylidene double bond) .

Q. How can structural modifications enhance solubility without compromising bioactivity?

  • Pro-drug design : Introduce phosphate or PEG groups at the 6-hydroxy position to improve aqueous solubility while maintaining kinase inhibition .
  • Co-crystallization : Screen co-formers (e.g., cyclodextrins) to create stable inclusion complexes, validated by PXRD and DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.